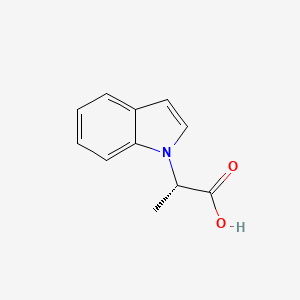

(S)-2-(1H-Indol-1-yl)propanoic acid

Description

Structure

2D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

(2S)-2-indol-1-ylpropanoic acid |

InChI |

InChI=1S/C11H11NO2/c1-8(11(13)14)12-7-6-9-4-2-3-5-10(9)12/h2-8H,1H3,(H,13,14)/t8-/m0/s1 |

InChI Key |

ORDGYGARDALAGC-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)N1C=CC2=CC=CC=C21 |

Canonical SMILES |

CC(C(=O)O)N1C=CC2=CC=CC=C21 |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide on (S)-2-(1H-Indol-1-yl)propanoic Acid: Current Scientific Landscape

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the chemical properties, experimental protocols, and biological activities of (S)-2-(1H-Indol-1-yl)propanoic acid. Following a comprehensive review of the current scientific literature, it is important to note that detailed experimental data and in-depth studies on this specific stereoisomer are limited. Much of the available information pertains to the broader class of indole-propanoic acid derivatives or its structural isomer, indole-3-propanoic acid. This document summarizes the available data for the target compound and provides context from closely related molecules where direct information is absent.

Core Chemical Properties

This compound is a chiral carboxylic acid derivative of indole. The fundamental chemical information is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | CymitQuimica[1] |

| Molecular Weight | 189.21 g/mol | CymitQuimica[1] |

| InChI | InChI=1S/C11H11NO2/c1-8(11(13)14)12-7-6-9-4-2-3-5-10(9)12/h2-8H,1H3,(H,13,14)/t8-/m0/s1 | Inferred |

| InChIKey | ORDGYGARDALAGC-VIFPVTCESA-N | Inferred |

| SMILES | C--INVALID-LINK--N1C=CC2=CC=CC=C21 | Inferred |

| Synonyms | (S)-2-indol-1-yl-propionic acid; (S)-2-indol-1-ylpropanoic acid | Inferred |

Note: The InChI, InChIKey, and SMILES strings provided are inferred for the (S)-enantiomer based on the general structure of 2-(1H-indol-1-yl)propanoic acid.

Spectroscopic Data

Expected ¹H NMR Spectral Features

The proton NMR spectrum is expected to show signals corresponding to the protons of the indole ring, the methine proton at the chiral center, and the methyl protons. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

Expected ¹³C NMR Spectral Features

The carbon NMR spectrum would display signals for the indole ring carbons, the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm), the chiral methine carbon, and the methyl carbon.

Expected Infrared (IR) Spectroscopy Features

The IR spectrum is expected to exhibit a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹) and a strong C=O stretching absorption (around 1700-1725 cm⁻¹).[2][3] Characteristic bands for the indole ring C-H and C=C stretching would also be present.

Experimental Protocols

Specific, detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in readily accessible literature. However, general synthetic strategies for related indole derivatives can provide a foundational approach.

General Synthetic Workflow

A plausible synthetic route could involve the N-alkylation of indole with a suitable chiral propanoic acid derivative. The following diagram illustrates a conceptual workflow for such a synthesis.

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently a lack of specific research into the biological activity and potential signaling pathway interactions of this compound. Studies on related indole derivatives have shown a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[4][5][6] For instance, indole-3-propionic acid, a metabolite produced by gut microbiota, has demonstrated antioxidant and anti-inflammatory effects.[4][6] However, it is crucial to emphasize that these activities are not directly attributable to this compound without dedicated experimental investigation.

Logical Relationship for Investigating Biological Activity

Should research be undertaken to explore the biological effects of this compound, a logical progression of investigation could be followed.

Caption: Logical workflow for the investigation of biological activity.

Conclusion and Future Directions

For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of existing data underscores the novelty of this chemical entity. Future research should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a robust and reproducible synthetic route, followed by comprehensive spectroscopic and physicochemical characterization.

-

Biological Screening: Broad-based in vitro screening to identify any potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects.

-

Computational Studies: In silico modeling and docking studies could help to predict potential biological targets and guide experimental work.

The exploration of this and other novel indole derivatives could lead to the discovery of new therapeutic agents with unique mechanisms of action. This guide serves as a summary of the current, limited knowledge and a call for further investigation into the properties and potential applications of this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: (S)-2-(1H-Indol-1-yl)propanoic acid (CAS 131488-64-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding (S)-2-(1H-Indol-1-yl)propanoic acid. Extensive searches have revealed a significant scarcity of in-depth technical data, including detailed experimental protocols, quantitative biological data, and specific signaling pathways for this particular compound. The information presented herein is based on data from chemical suppliers and contextual information from related indole propanoic acid derivatives.

Core Compound Identification

This compound is a chiral organic compound belonging to the indole class. The propanoic acid moiety is attached to the nitrogen atom of the indole ring.

Table 1: Chemical and Physical Properties

| Property | Value |

|---|---|

| CAS Number | 131488-64-7 |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol [1] |

| Synonyms | 2-indol-1-yl-propionic acid, 2-indol-1-ylpropanoic acid, Indol-3-alpha-methyl-essigsaure, 2-(1H-Indole-1-yl)propanoic acid[2] |

Synthesis and Manufacturing

A likely method for its synthesis would be the reaction of indole with an (S)-2-halopropanoate ester, such as ethyl (S)-2-bromopropanoate, in the presence of a base to facilitate the nucleophilic substitution. The resulting ester would then be hydrolyzed to yield the final carboxylic acid product.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

There is a notable lack of specific biological data for this compound in the public domain. However, the broader class of indole propanoic acid derivatives has been the subject of research, revealing a range of biological activities.

-

Antimicrobial Properties: Certain derivatives of indole-substituted propanoic acids have been investigated for their potential as antimicrobial agents. These studies, however, do not include the specific compound of interest.

-

Anti-inflammatory and Antioxidant Effects: Indole-3-propionic acid (IPA), a structural isomer and a well-known metabolite produced by the gut microbiota, exhibits significant anti-inflammatory and antioxidant properties.[3] It is plausible that other indole propanoic acid derivatives could share some of these characteristics, though this remains to be experimentally verified for the (S)-1-yl isomer.

-

Enzyme Inhibition: Various indole carboxylic acid derivatives have been explored as inhibitors of different enzymes. For instance, some have been designed as inhibitors of HIV-1 integrase or indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy.

It is crucial to reiterate that these findings pertain to related compounds and not specifically to this compound. The biological profile of the title compound remains largely uncharacterized in the available scientific literature.

Signaling Pathways

Due to the absence of biological studies on this compound, there is no information available regarding its mechanism of action or any signaling pathways it may modulate.

Experimental Data

A thorough search for quantitative experimental data for this compound yielded no specific results. Data such as IC₅₀ values, binding affinities, pharmacokinetic parameters, or detailed toxicological profiles are not publicly available.

Conclusion and Future Directions

This compound is a readily available chemical entity for research purposes. However, there is a clear gap in the scientific literature regarding its synthesis, biological activity, and potential therapeutic applications. The general biological activities observed in related indole propanoic acid derivatives suggest that this compound could be a candidate for screening in various assays, particularly in the areas of antimicrobial, anti-inflammatory, and enzyme inhibition research. Future research should focus on establishing a detailed synthetic protocol, characterizing its physicochemical properties, and conducting comprehensive biological and toxicological evaluations to determine its potential as a lead compound in drug discovery.

References

An In-Depth Technical Guide to (S)-2-(1H-Indol-1-yl)propanoic Acid

Disclaimer: Limited specific experimental data is publicly available for the (S)-enantiomer of 2-(1H-Indol-1-yl)propanoic acid. This guide provides comprehensive information on its molecular structure, along with proposed experimental protocols for its synthesis and chiral separation based on established methods for analogous compounds. The biological activity section discusses the known roles of the closely related constitutional isomer, indole-3-propanoic acid, which may not be representative of the target molecule.

Molecular Structure and Chemical Properties

(S)-2-(1H-Indol-1-yl)propanoic acid is a chiral carboxylic acid featuring a propanoic acid moiety attached to the nitrogen atom of an indole ring. The stereocenter at the second carbon of the propanoic acid chain confers its optical activity.

Table 1: Physicochemical Properties of 2-(1H-Indol-1-yl)propanoic acid (Racemic Mixture)

| Property | Value | Source |

| CAS Registry Number | 131488-64-7 | [1] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][2] |

| Molecular Weight | 189.21 g/mol | [1][2] |

| Appearance | Solid (predicted) | General knowledge |

| Storage Conditions | Room temperature | [1] |

Experimental Protocols

Proposed Synthesis of Racemic 2-(1H-Indol-1-yl)propanoic acid

A plausible method for the synthesis of the racemic mixture involves the N-alkylation of indole with a 2-halopropanoic acid ester, followed by hydrolysis. A general procedure, adapted from the synthesis of similar indole derivatives, is provided below.[3]

Reaction Scheme:

Materials:

-

Indole

-

Ethyl 2-bromopropanoate

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Methanol or Tetrahydrofuran (THF)

-

Water

Procedure:

-

N-Alkylation: To a solution of indole in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere. Allow the mixture to stir for 30 minutes. To this, add ethyl 2-bromopropanoate (1.1 equivalents) dropwise. Let the reaction warm to room temperature and stir for 12-24 hours.

-

Work-up and Extraction: Quench the reaction by the slow addition of water. Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude ethyl 2-(1H-indol-1-yl)propanoate.

-

Purification: Purify the crude ester by column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add an excess of lithium hydroxide (or NaOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidification and Isolation: Acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield racemic 2-(1H-indol-1-yl)propanoic acid.

Workflow Diagram for Synthesis:

Caption: Proposed workflow for the synthesis of racemic 2-(1H-Indol-1-yl)propanoic acid.

Proposed Chiral Separation of this compound by HPLC

The enantiomers of 2-arylpropionic acids are commonly resolved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Instrumentation and Columns:

-

HPLC system with a UV detector.

-

Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD, or a protein-based column).

Mobile Phase:

-

A typical mobile phase for normal-phase separation would be a mixture of n-hexane and a polar modifier like 2-propanol or ethanol.

-

For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase is often necessary to improve peak shape and resolution.

General Protocol:

-

Sample Preparation: Dissolve the racemic 2-(1H-indol-1-yl)propanoic acid in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

-

Method Development:

-

Start with an isocratic mobile phase composition (e.g., 90:10 n-hexane:2-propanol with 0.1% TFA).

-

Inject the sample and monitor the chromatogram.

-

Optimize the mobile phase composition by varying the ratio of the polar modifier to achieve baseline separation of the two enantiomers.

-

Adjust the flow rate to optimize resolution and analysis time.

-

-

Preparative Separation (Optional): Once an analytical method is established, it can be scaled up to a preparative scale to isolate larger quantities of the (S)-enantiomer.

Logical Diagram for Chiral Separation:

Caption: General workflow for the chiral separation of enantiomers by HPLC.

Spectroscopic Data

Specific ¹H NMR and ¹³C NMR spectroscopic data for this compound are not available in the reviewed scientific literature. For the purpose of structural elucidation, researchers would need to acquire this data experimentally following the synthesis and purification of the compound.

Biological Activity and Signaling Pathways (Based on Indole-3-propanoic acid)

While the biological profile of this compound is not well-documented, its constitutional isomer, indole-3-propanoic acid (IPA), a metabolite produced by the gut microbiota, has been the subject of extensive research. IPA is known to possess significant anti-inflammatory and antioxidant properties.[4][5] It is important to reiterate that the biological activities of IPA may not be directly translatable to the N-substituted isomer.

Potential Mechanisms of Action (Inferred from Indole-3-propanoic acid):

-

Anti-inflammatory Effects: IPA has been shown to modulate immune responses.[6] It can influence signaling pathways that regulate the production of pro-inflammatory cytokines.[7] One key mechanism is its interaction with the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), which are involved in maintaining intestinal immune homeostasis.[6]

-

Antimicrobial Activity: Some indole derivatives have demonstrated antimicrobial properties. For instance, IPA has been identified as an antibiotic with activity against a broad spectrum of mycobacteria.[4]

Hypothetical Signaling Pathway:

The following diagram illustrates a potential signaling pathway through which an indole-propanoic acid derivative might exert its anti-inflammatory effects, based on the known activity of indole-3-propanoic acid.

Caption: A potential signaling pathway for the anti-inflammatory effects of an indole-propanoic acid derivative.

Conclusion

This compound is a chiral molecule with potential for further investigation in medicinal chemistry and drug development. While specific experimental data for this enantiomer is scarce, this guide provides a framework for its synthesis and purification based on established chemical principles. The biological activities of its well-studied isomer, indole-3-propanoic acid, suggest that this class of compounds may hold therapeutic promise, warranting further research into the specific properties and mechanisms of action of the this compound enantiomer. Future studies should focus on the enantioselective synthesis and detailed biological evaluation of this compound to fully elucidate its potential.

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 4. Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (S)-2-(1H-Indol-1-yl)propanoic acid

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(1H-Indol-1-yl)propanoic acid is a chiral small molecule belonging to the indole propanoic acid family. While its isomer, indole-3-propionic acid (IPA), a metabolite produced by the gut microbiota, has been the subject of considerable research for its antioxidant and anti-inflammatory properties, there is a notable scarcity of publicly available scientific literature and data specifically pertaining to the this compound isomer. This guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a plausible synthetic route, and general experimental protocols for its characterization. It also highlights the current gaps in knowledge regarding its specific biological activities and mechanism of action, thereby underscoring opportunities for future research.

Chemical Properties and Data

The fundamental chemical properties of 2-(1H-Indol-1-yl)propanoic acid have been reported. However, specific data for the (S)-enantiomer are not extensively detailed in the available literature. The following table summarizes the known quantitative data for the general structure.

| Property | Value | Source |

| IUPAC Name | 2-(1H-Indol-1-yl)propanoic acid | |

| Synonyms | 2-indol-1-yl-propionic acid | [1] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1] |

| Molecular Weight | 189.21 g/mol | [1] |

| InChI Key | ORDGYGARDALAGC-UHFFFAOYSA-N | [1] |

| CAS Number | 131488-64-7 (for the racemate) |

Synthesis

Proposed Experimental Protocol: Synthesis of 2-(1H-Indol-1-yl)propanoic acid (Racemic)

A general method for synthesizing a racemic mixture of 2-(1H-indol-1-yl)propanoic acid can be adapted from procedures for similar indole derivatives[2].

-

N-Alkylation: To a solution of indole in a suitable aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) to deprotonate the indole nitrogen.

-

Reaction: To this solution, add 2-bromopropanoic acid and allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Note: For the synthesis of the specific (S)-enantiomer, a chiral starting material or a chiral catalyst would be necessary, and the reaction conditions would need to be optimized to ensure stereoselectivity.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of 2-(1H-Indol-1-yl)propanoic acid.

Biological Activity and Mechanism of Action

There is a significant lack of specific data in the scientific literature regarding the biological activity and mechanism of action of this compound. Much of the research on indole propanoic acids has focused on the isomer, indole-3-propionic acid (IPA), a metabolite produced by gut bacteria. IPA has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties.

It is crucial to emphasize that the biological activity of a molecule is highly dependent on its structure, and therefore, the activities of indole-3-propionic acid cannot be directly attributed to this compound. The difference in the position of the propanoic acid group on the indole ring (N-1 vs. C-3) will significantly alter the molecule's shape, electronic properties, and how it interacts with biological targets.

Research into the biological effects of this compound would be a novel area of investigation.

Quantitative Data

A thorough search of scientific databases reveals a lack of quantitative biological data for this compound.

| Data Type | Value | Target/Assay |

| IC₅₀ | Not Available | |

| EC₅₀ | Not Available | |

| Kᵢ | Not Available | |

| Kₑ | Not Available |

Experimental Protocols for Characterization

While specific experimental data for this compound is scarce, standard analytical techniques can be employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, as well as signals for the propanoic acid side chain, including a quartet for the CH group and a doublet for the CH₃ group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the indole ring and the propanoic acid moiety.

High-Performance Liquid Chromatography (HPLC)

-

A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape), would be suitable for assessing the purity of the compound[3]. Chiral HPLC would be necessary to resolve and quantify the (S) and (R) enantiomers.

Mass Spectrometry (MS)

-

Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Characterization Workflow Diagram

Caption: General workflow for the characterization of this compound.

Conclusion and Future Directions

This compound represents an understudied member of the indole propanoic acid family. While its basic chemical identity is established, there is a clear and significant gap in the scientific literature regarding its synthesis, biological activity, and mechanism of action. This is in stark contrast to its well-studied isomer, indole-3-propionic acid.

Future research should focus on:

-

The development and validation of a stereoselective synthesis for this compound.

-

A systematic evaluation of its biological activities, including but not limited to antimicrobial, anti-inflammatory, and cytotoxic properties.

-

If biological activity is identified, subsequent studies should aim to elucidate its mechanism of action and identify its molecular targets.

Such research would not only fill a significant knowledge gap but also potentially uncover novel therapeutic applications for this class of compounds.

References

Technical Guide: Solubility of (S)-2-(1H-Indol-1-yl)propanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (S)-2-(1H-Indol-1-yl)propanoic acid in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide presents solubility information for the closely related compound, Indole-3-propionic acid, to provide a foundational understanding. Additionally, a detailed experimental protocol for determining solubility via the highly reliable shake-flask method is provided, enabling researchers to ascertain precise solubility data for this compound in their laboratories.

Solubility Data

Table 1: Quantitative Solubility of Indole-3-propionic Acid in Select Organic Solvents

| Solvent | Solubility (approximate) |

| Ethanol | 30 mg/mL[1], 50 mg/mL |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL[1] |

| Dimethylformamide (DMF) | 30 mg/mL[1] |

Note: The data presented in this table is for Indole-3-propionic acid, a structural isomer of this compound. This information should be used as a guideline, and specific solubility testing is recommended for the target compound.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3][4] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a period of time and then quantifying the concentration of the dissolved solute in the supernatant.

2.1. Materials and Equipment

-

This compound (crystalline solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, isopropanol, acetonitrile)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

2.2. Procedure

-

Preparation of Solvent: Ensure all organic solvents are of high purity (e.g., HPLC grade).

-

Addition of Excess Solute: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Addition of Solvent: Add a known volume or weight of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a shaker with a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilution: Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or g/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.

Caption: Workflow for determining solubility via the shake-flask method.

References

The Discovery, History, and Therapeutic Potential of Indole Propanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-propionic acid (IPA), a tryptophan-derived metabolite produced by the gut microbiota, and its synthetic derivatives have emerged as a class of compounds with significant therapeutic potential. Initially identified in the context of plant auxins in the early 20th century, modern research has illuminated the multifaceted roles of IPA and its analogues in human health and disease. This technical guide provides an in-depth exploration of the discovery and history of indole propanoic acid derivatives, detailing their synthesis, biological activities, and mechanisms of action. Quantitative data on their therapeutic effects are summarized, and key experimental protocols are provided. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows associated with these promising compounds.

A Historical Perspective: From Plant Growth to Human Health

The story of indole-3-propionic acid is intrinsically linked to the discovery of auxins, the first class of plant hormones to be identified. In the 1920s, Dutch biologist Frits Warmolt Went first described the existence of a substance that promoted plant growth.[1] Subsequent research by Kenneth V. Thimann and others led to the isolation and characterization of indole-3-acetic acid (IAA) as a primary auxin.[1][2] Indole-3-propionic acid was identified as a related compound with auxin-like activity.[3]

For many years, the primary focus of IPA research remained within the realm of botany. However, a paradigm shift occurred in 1999 with the first report of IPA's potent neuroprotective, antioxidant, and anti-amyloid properties.[4] This discovery opened the floodgates for investigating its therapeutic potential in human diseases. Subsequent research has revealed that IPA is an endogenous metabolite produced by the human gut microbiota, with Clostridium sporogenes being a key bacterium responsible for its synthesis from tryptophan.[4] This connection to the gut microbiome has further fueled interest in its role as a signaling molecule between the gut and other organs, influencing a wide range of physiological processes.

Synthesis of Indole Propanoic Acid and Its Derivatives

The chemical synthesis of indole-3-propionic acid and its derivatives has evolved significantly over the years, from early multi-step processes to more efficient modern techniques.

Historical Synthetic Approaches

Early methods for the synthesis of 3-indolepropionic acids often involved the reaction of indole with acrylonitrile to produce 3-indolepropionitrile, which was then hydrolyzed to the desired acid. Another historical approach involved the reaction of indole with β-propiolactone. A 1962 patent described a process for producing 3-indolepropionic acids by reacting an indole with acrylic acid or methacrylic acid at high temperatures (225-300°C) in the presence of a base catalyst.[5]

Modern Synthetic Methodologies

More contemporary approaches focus on efficiency and yield. A notable example is a three-component, one-pot procedure that assembles 3-indolepropionic acids from commercially available materials without the need for chromatography.[6] This method involves the reaction of an isoxazole with an aromatic aldehyde in the presence of piperidine, followed by the sequential addition of lithiated indole and sodium hydroxide.[6] The synthesis of various derivatives often involves modifications of the indole ring or the propionic acid side chain to explore structure-activity relationships.

Biological Activities and Therapeutic Potential

Indole propanoic acid and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Quantitative Data on Biological Activities

The following tables summarize key quantitative data on the biological activities of selected indole propanoic acid derivatives.

| Compound | Biological Activity | Assay System | Quantitative Data | Reference |

| Indole-3-propionic acid | Antibacterial | Mycobacterium tuberculosis | MIC: 25-50 µg/mL | [7] |

| 2,5-substituted indole-3-propionic acid (2f) | Anti-inflammatory | Carrageenan-induced rat paw edema | 68.7% inhibition | [8] |

| 2,5-substituted indole-3-propionic acid (2f) | Analgesic | Acetic acid-induced writhing in mice | 62.5% protection | [8] |

| Indole derivative (10b) | Anticancer | A549 lung cancer cells | IC50: 1.2 µM | [9] |

| Indole derivative (10b) | Anticancer | K562 leukemia cells | IC50: 2.5 µM | [9] |

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration

Mechanisms of Action

The diverse biological effects of indole propanoic acid derivatives are mediated through their interaction with multiple signaling pathways.

-

Pregnane X Receptor (PXR) and Aryl Hydrocarbon Receptor (AhR) Activation: IPA is a ligand for both PXR and AhR, nuclear receptors that play crucial roles in xenobiotic metabolism, inflammation, and immune responses.[10] Activation of these receptors in intestinal cells contributes to the maintenance of mucosal homeostasis and barrier function.[4]

-

NF-κB Pathway Inhibition: IPA has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

ROS/JNK/p38 MAPK Signaling: In certain contexts, IPA can modulate the reactive oxygen species (ROS)-mediated c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cellular responses to stress, inflammation, and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of indole propanoic acid derivatives.

Synthesis of 2,5-substituted Indole-3-propionic Acids

This protocol is adapted from the synthesis of 2,5-substituted indole-3-propionic acids with anti-inflammatory and analgesic activities.[8]

Materials:

-

2,5-substituted indoles

-

Acrylic acid

-

Acetic acid

-

Acetic anhydride

-

Ethanol

Procedure:

-

A mixture of the appropriate 2,5-substituted indole (0.01 mol), acrylic acid (0.01 mol), acetic acid (20 mL), and acetic anhydride (5 mL) is refluxed for 8-10 hours.

-

The reaction mixture is cooled to room temperature and poured into crushed ice.

-

The separated solid product is filtered, washed with water, and dried.

-

The crude product is recrystallized from ethanol to yield the pure 2,5-substituted indole-3-propionic acid.

-

The structure of the synthesized compound is confirmed using IR, NMR, and mass spectral analysis.

In Vitro Antibacterial Susceptibility Testing (MIC Determination)

This protocol is based on the evaluation of the antibacterial activity of indole propanoic acid derivatives.[7]

Materials:

-

Synthesized indole propanoic acid derivatives

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

-

Mueller-Hinton agar

-

Gentamicin (as a standard reference antibiotic)

-

Sterile paper discs

-

Serial dilution tubes with appropriate broth medium

Procedure:

-

Paper Disc Diffusion Method (Initial Screening):

-

Prepare a bacterial inoculum and evenly spread it on the surface of a Mueller-Hinton agar plate.

-

Impregnate sterile paper discs with a known concentration of the test compounds and the standard antibiotic.

-

Place the discs on the agar surface and incubate at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition of microbial growth around each disc.

-

-

Minimum Inhibitory Concentration (MIC) Determination (Serial Dilution Technique):

-

Prepare a series of twofold dilutions of the active compounds in a liquid growth medium in test tubes.

-

Inoculate each tube with a standardized bacterial suspension.

-

Incubate the tubes at 37°C for 24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

In Vivo Anti-inflammatory Activity (Carrageenan-induced Rat Paw Edema)

This protocol is a standard method for evaluating the anti-inflammatory activity of novel compounds.[8]

Materials:

-

Wistar rats

-

Synthesized indole propanoic acid derivatives

-

Carrageenan solution (1% w/v in saline)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compounds or a control vehicle orally to different groups of rats.

-

After 1 hour, inject 0.1 mL of carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the control group.

Visualizing the Core Concepts: Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for the study of indole propanoic acid derivatives.

Caption: Key signaling pathways modulated by Indole-3-propionic acid (IPA).

Caption: General experimental workflow for the development of IPA derivatives.

Conclusion and Future Directions

Indole-3-propionic acid and its derivatives represent a fascinating and promising class of molecules with a rich history and a bright future in drug discovery. From their humble beginnings as plant growth regulators to their current status as potent modulators of human physiology, the journey of these compounds highlights the intricate connections between diet, the microbiome, and host health. The diverse biological activities, coupled with well-defined mechanisms of action, provide a solid foundation for the rational design and development of novel therapeutics for a range of conditions, including inflammatory diseases, neurodegenerative disorders, and cancer. Future research should focus on expanding the library of IPA derivatives, further elucidating their structure-activity relationships, and conducting comprehensive preclinical and clinical studies to translate their therapeutic potential into tangible clinical benefits.

References

- 1. Auxin - Wikipedia [en.wikipedia.org]

- 2. worldscientific.com [worldscientific.com]

- 3. biologydiscussion.com [biologydiscussion.com]

- 4. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]

- 5. US3062832A - Process for the production of 3-indole-propionic acids - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. alliedacademies.org [alliedacademies.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. metabiom.org [metabiom.org]

biological significance of chiral indole compounds

An In-depth Technical Guide to the Biological Significance of Chiral Indole Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole nucleus is a privileged heterocyclic scaffold, forming the core of a vast array of natural products and synthetic molecules with profound biological and pharmacological importance.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a frequent constituent in molecules that modulate biological processes.[1] When combined with chirality, the functional diversity of indole-based compounds expands dramatically. The three-dimensional arrangement of substituents around a stereogenic center dictates the molecule's interaction with chiral biological targets like enzymes and receptors, often leading to significant differences in activity between enantiomers.[3][4]

This technical guide provides a comprehensive overview of the . It delves into their roles as signaling molecules and their diverse pharmacological activities, explores their applications in drug development, and provides detailed experimental protocols for their synthesis and analysis.

Biological Significance of Chiral Indole Compounds

The biological roles of chiral indoles are multifaceted, ranging from intercellular communication in microbial communities to potent pharmacological effects in humans.

Chiral Indoles in Signaling Pathways

While indole itself is a well-established intercellular signal molecule in microbial communities, influencing phenotypes like biofilm formation, drug resistance, and virulence[5][6], the specific roles of chiral indole derivatives in these pathways are an emerging area of research. Indole signaling in bacteria like Escherichia coli is known to be regulated by environmental factors and can impact the expression of genes related to amino acid degradation and stress resistance.[7][8]

The introduction of chirality offers a mechanism for achieving higher specificity and complexity in signaling. Chiral indole derivatives can be thought of as modulators of these existing signaling networks, potentially offering more targeted control over bacterial behavior. For instance, synthetic chiral indole analogues have been investigated as highly active mimetics to probe and control pathogenic phenotypes in both Gram-positive and Gram-negative bacteria.[9]

Pharmacological Activities of Chiral Indole Compounds

The enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[10] This principle is well-documented for chiral indole derivatives, which display a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Antimicrobial and Antiviral Activity: Many natural and synthetic chiral indole alkaloids have demonstrated significant antimicrobial properties. For example, asperthrin A, a prenylated indole diketopiperazine alkaloid, exhibited moderate antifungal and antibacterial activities against various pathogens.[11] Similarly, the polybromide phenyl ether 14g, derived from a marine fungus, showed potent antibacterial activity against Staphylococcus epidermidis.[12] In the antiviral realm, certain chiral indole-pyrazolone derivatives have shown that the R-isomer possesses exclusively stronger anti-HCV activity compared to the S-isomer.[13]

Anticancer and Cytotoxic Activity: The indole scaffold is present in numerous anticancer agents, including the vinca alkaloids (vincristine and vinblastine), which inhibit tubulin polymerization.[1] The chirality of these complex molecules is critical to their activity. More recent studies on novel chiral indole compounds continue to uncover potent cytotoxic effects. For instance, compound 20, an indolocarbazole alkaloid, showed strong cytotoxic activity against the PC3 human prostate cancer cell line.[14] Furthermore, preliminary studies on newly synthesized N-N axially chiral aminoindoles have shown promising cytotoxicity against certain cancer cell lines, highlighting the importance of stereochemistry.[15]

Enzyme Inhibition: Chiral indole derivatives are effective inhibitors of various enzymes. The new sarpagine alkaloid, N(4)-methyltalpinine, was found to be a significant inhibitor of NF-κB.[16] Additionally, several azepine-indole alkaloids isolated from Psychotria nemorosa demonstrated potent inhibition of monoamine oxidase A (MAO-A), an important target in the treatment of depression and anxiety.[17]

Quantitative Data on Bioactive Chiral Indole Compounds

The biological activity of chiral indole compounds is quantified using various metrics such as the half-maximal inhibitory concentration (IC₅₀), minimal inhibitory concentration (MIC), and median effective dose (ED₅₀). The success of asymmetric synthesis is measured by yield and enantiomeric excess (ee).

Table 1: Bioactivity of Selected Chiral Indole Compounds

| Compound/Derivative | Target/Organism | Activity Type | Value | Reference |

| Asperthrin A (1) | Vibrio anguillarum | Antibacterial (MIC) | 8 µg/mL | [11][14] |

| Asperthrin A (1) | Xanthomonas oryzae | Antibacterial (MIC) | 12.5 µg/mL | [11][14] |

| Asperthrin A (1) | Rhizoctonia solani | Antifungal (MIC) | 25 µg/mL | [11][14] |

| Asperthrin A (1) | P. acnes-induced THP-1 cells | Anti-inflammatory (IC₅₀) | 1.46 ± 0.21 µM | [11][14] |

| Polybromide Phenyl Ether (14g) | Staphylococcus epidermidis | Antibacterial (MIC) | 0.556 µM | [12] |

| Ciprofloxacin (Control) | Staphylococcus epidermidis | Antibacterial (MIC) | 3.13 µM | [12] |

| Indolocarbazole (20) | PC3 cell line | Cytotoxicity (IC₅₀) | 0.15 µM | [14] |

| Other Indolocarbazoles (11-25) | PC3 cell line | Cytotoxicity (IC₅₀) | 0.8–41.3 µM | [14] |

| N(4)-methyltalpinine (1) | NF-κB Inhibition | Inhibition (ED₅₀) | 1.2 µM | [16] |

| Cimitrypazepine (1) | MAO-A | Inhibition (IC₅₀) | 1.4 µM | [17] |

| Fargesine (2) | MAO-A | Inhibition (IC₅₀) | 1.4 µM | [17] |

| Nemorosine A (3) | MAO-A | Inhibition (IC₅₀) | 0.9 µM | [17] |

Table 2: Enantioselectivity in the Synthesis of Chiral Indole Derivatives

| Reaction Type | Catalyst/Method | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Friedel-Crafts Alkylation | Chiral Aziridine-Phosphine 6 | 5-bromoindole + β-nitrostyrene | 88% | 92% | [18] |

| Friedel-Crafts Alkylation | Chiral Phosphoric Acid | 2-indolylmethylamines | Good to high | Excellent | [19] |

| Asymmetric Dearomatization | Chiral Phosphoric Acid | Indolenines/Fused Indolines | Good to high | Excellent | [20][21] |

| Asymmetric Hydrogenation | Pd-catalyzed DKR | Chiral Indolines | Excellent | up to 99% | [22] |

| [2+2] Cycloaddition | Ni-catalyzed | Cyclobutane Indoles | - | up to 99% | [23] |

| N-acylation | Chiral Isothiourea | N-N Axially Chiral Indoles | High | High | [15] |

Applications in Drug Development

The structural diversity and potent bioactivity of chiral indole compounds make them highly valuable in drug discovery and development.[13][24][25] The U.S. Food and Drug Administration (FDA) guidelines emphasize the need to characterize the absolute stereochemistry of chiral drugs and evaluate each enantiomer, as they can have different effects.[26]

Developing single-enantiomer drugs can lead to improved therapeutic indices, reduced side effects, and simplified dose-response relationships.[27][28] For example, the NSAID etodolac, a pyranoindole, is one of many chiral drugs where the (S)-enantiomer is the active eutomer.[27] The ability to synthesize specific enantiomers of indole derivatives with high purity is therefore a critical goal in medicinal chemistry.[29][30] Catalytic asymmetric synthesis has emerged as the most efficient method for accessing these chiral compounds.[24]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and analysis of chiral compounds.

Synthesis Protocol: Asymmetric Friedel-Crafts Alkylation

This protocol is a general procedure adapted from the literature for the copper-catalyzed asymmetric Friedel-Crafts alkylation of indoles with β-nitrostyrenes.[18]

Materials:

-

(CuOTf)₂·C₆H₆ (Copper(I) trifluoromethanesulfonate benzene complex)

-

Chiral aziridine-phosphine ligand

-

Triethylamine (Et₃N)

-

Chloroform (CHCl₃, anhydrous)

-

Indole derivative

-

trans-β-nitrostyrene derivative

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (HPLC grade)

Procedure:

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve (CuOTf)₂·C₆H₆ (8 mol%, 0.04 mmol), the chiral ligand (10 mol%, 0.05 mmol), and triethylamine (0.1 mmol) in anhydrous chloroform (3 mL).

-

Stir the solution at 0 °C for 4 hours to allow for the in-situ generation of the chiral catalyst complex.

-

Reaction: Cool the reaction mixture to -15 °C. Add the trans-β-nitrostyrene derivative (0.5 mmol) and the indole derivative (0.5 mmol) to the flask.

-

Stir the reaction at -15 °C for 48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Directly load the crude product onto a silica gel column.

-

Elute the product using a gradient of hexane:ethyl acetate (starting from 95:5 to 80:20) to afford the purified chiral Friedel-Crafts product.

-

Characterization: Confirm the structure of the product using NMR spectroscopy and mass spectrometry.

Chiral Analysis Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general workflow for determining the enantiomeric excess (ee) of a synthesized chiral indole compound using HPLC with a chiral stationary phase (CSP).[][32]

Equipment and Materials:

-

HPLC system with a UV detector

-

Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based or cyclodextrin-based)

-

Mobile phase solvents (e.g., Hexane, Isopropanol, Ethanol - HPLC grade)

-

Sample of the chiral indole compound

-

Racemic mixture of the compound (as a reference)

Procedure:

-

Method Development:

-

Dissolve a small amount of the racemic mixture in the mobile phase to prepare a standard solution.

-

Select an appropriate CSP column based on the structure of the analyte. Polysaccharide-based columns are often a good starting point for indole derivatives.

-

Begin with a standard mobile phase composition, typically a mixture of hexane and an alcohol modifier like isopropanol (e.g., 90:10 Hexane:IPA).

-

Set a flow rate of 1.0 mL/min for a standard 4.6 mm I.D. column.

-

Inject the racemic standard and monitor the chromatogram with a UV detector at a suitable wavelength for the indole chromophore (e.g., 220 nm or 280 nm).

-

-

Optimization:

-

If the enantiomers are not resolved, adjust the mobile phase composition by varying the percentage of the alcohol modifier.

-

The type of alcohol (isopropanol vs. ethanol) can also significantly affect separation.

-

If resolution is partial, decreasing the flow rate (e.g., to 0.5-0.8 mL/min) can improve peak separation by increasing efficiency.[32]

-

Temperature can also be adjusted (e.g., using a column oven) to optimize selectivity.

-

-

Sample Analysis:

-

Once baseline separation of the two enantiomers is achieved with the racemic standard, prepare a solution of the synthesized (enantioenriched) sample at a known concentration.

-

Inject the sample onto the column using the optimized method.

-

-

Data Analysis:

-

Identify the two peaks corresponding to the two enantiomers from the chromatogram of the racemic standard.

-

Integrate the peak areas for each enantiomer in the chromatogram of the synthesized sample.

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

-

Conclusion

Chiral indole compounds represent a cornerstone of natural product chemistry and modern drug discovery. Their biological significance is vast, stemming from their roles in microbial signaling and their diverse, potent, and stereospecific pharmacological activities. The profound differences in bioactivity between enantiomers underscore the critical importance of asymmetric synthesis and chiral analysis in the development of safer and more effective therapeutics. As synthetic methodologies become more sophisticated and our understanding of biological pathways deepens, the exploration of chiral chemical space around the indole scaffold will undoubtedly continue to yield novel compounds that can address significant challenges in medicine and biology.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biyokimya101.com [biyokimya101.com]

- 4. brieflands.com [brieflands.com]

- 5. indole-as-an-intercellular-signal-in-microbial-communities - Ask this paper | Bohrium [bohrium.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Indole Can Act as an Extracellular Signal in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Highly Active Modulators of Indole Signaling Alter Pathogenic Behaviors in Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Asymmetric synthesis of acyclic N–N axially chiral indole compounds via catalytic N-acylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. Bioactive indole alkaloids isolated from Alstonia angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. bioengineer.org [bioengineer.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. bioengineer.org [bioengineer.org]

- 26. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. ijirset.com [ijirset.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Enantioselective Synthesis of Indole Alkaloids from Chiral Lactams | Scilit [scilit.com]

- 32. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]

A Theoretical and Experimental Roadmap for the Characterization of (S)-2-(1H-Indol-1-yl)propanoic Acid

Disclaimer: As of the generation of this document, dedicated theoretical studies specifically on (S)-2-(1H-Indol-1-yl)propanoic acid are not available in the public domain. This technical guide therefore outlines a comprehensive theoretical and experimental workflow that could be employed to characterize this molecule, drawing upon established methodologies from studies on analogous indole derivatives. The quantitative data presented herein for theoretical parameters are illustrative and based on findings for similar compounds.

Introduction

This compound is a chiral molecule belonging to the indolepropanoic acid class of compounds. This family has garnered significant interest in medicinal chemistry and drug development due to the versatile pharmacological activities of the indole nucleus. Theoretical studies, encompassing computational chemistry and molecular modeling, are indispensable tools for elucidating the electronic, structural, and spectroscopic properties of such molecules. A thorough understanding of these properties at the atomic level can provide crucial insights into molecular reactivity, stability, and potential biological interactions, thereby accelerating the drug discovery and development process.

This guide presents a proposed workflow for a comprehensive investigation of this compound, combining quantum chemical calculations with experimental validation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | --INVALID-LINK-- |

| Molecular Weight | 189.21 g/mol | --INVALID-LINK-- |

| CAS Number | 131488-64-7 | --INVALID-LINK-- |

| Appearance | Solid (predicted) | General chemical knowledge |

| Chirality | (S)-enantiomer | Specified in the topic |

Proposed Theoretical Investigations

A multi-faceted theoretical approach is proposed to build a robust in-silico model of this compound.

Computational Methodology

Density Functional Theory (DFT) is the recommended method for quantum chemical calculations due to its excellent balance of accuracy and computational cost for molecules of this size.

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-311++G(d,p) Pople-style basis set, which includes diffuse functions and polarization functions for improved accuracy in describing non-covalent interactions and electronic properties.

-

Solvation Model: The polarizable continuum model (PCM) using the integral equation formalism (IEFPCM) can be employed to simulate the effects of a solvent (e.g., water, methanol) on the molecular properties.

Predicted Molecular Properties

The following tables summarize the types of quantitative data that would be obtained from the proposed DFT calculations. The values are illustrative and represent what might be expected based on studies of similar indole derivatives.

Table 3.2.1: Predicted Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O | 1.21 |

| C-O | 1.35 | |

| N-C (indole) | 1.38 | |

| C-C (propanoic acid) | 1.53 | |

| Bond Angles (°) | O=C-O | 124.0 |

| C-C-N | 110.0 | |

| Dihedral Angles (°) | Cα-N-C(indole)-C(indole) | 120.0 |

Table 3.2.2: Predicted Quantum Chemical Descriptors (Illustrative)

| Descriptor | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability, reactivity |

| LUMO Energy | -1.2 eV | Electron-accepting ability, reactivity |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical stability and reactivity |

| Dipole Moment | 2.5 Debye | Molecular polarity and solubility |

| Mulliken Atomic Charges | O(carbonyl): -0.6e, N(indole): -0.4e | Partial charges on atoms, sites for electrostatic interactions |

Proposed Experimental Validation

Experimental data is crucial for validating and refining the theoretical models.

Synthesis and Crystallization

A potential synthetic route for this compound involves the N-alkylation of indole with a suitable chiral propanoic acid derivative. Subsequent purification and crystallization from an appropriate solvent system (e.g., ethanol-water) would be performed to obtain single crystals suitable for X-ray diffraction.

X-ray Crystallography Protocol

-

Instrument: A single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.

-

Data Collection: A full sphere of diffraction data would be collected at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The crystal structure would be solved using direct methods and refined by full-matrix least-squares on F². This would provide precise bond lengths, bond angles, and information on intermolecular interactions in the solid state.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would be recorded in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The experimental chemical shifts would be compared with theoretical values calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be recorded to identify the characteristic vibrational modes of the functional groups (e.g., C=O stretch of the carboxylic acid, N-H stretch of the indole). The experimental frequencies would be compared with the theoretically predicted vibrational spectrum, which would be scaled by an appropriate factor to account for anharmonicity.

Workflow and Data Integration

The following diagram illustrates the proposed integrated workflow for the theoretical and experimental investigation of this compound.

Conclusion

A combined theoretical and experimental approach as outlined in this guide would provide a comprehensive understanding of the structural, electronic, and spectroscopic properties of this compound. The resulting data would be invaluable for elucidating its structure-activity relationships and for guiding the design of new indole-based therapeutic agents. This workflow serves as a robust template for the characterization of this and other promising molecules in the field of drug discovery.

Spectroscopic and Structural Elucidation of Indole-based Carboxylic Acids: A Technical Overview

Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, MS) for (S)-2-(1H-Indol-1-yl)propanoic acid did not yield specific, publicly available datasets. The information presented in this guide pertains to its constitutional isomer, 1H-Indole-3-propanoic acid , and serves as a representative technical guide for researchers, scientists, and drug development professionals working with similar molecular scaffolds. The experimental protocols provided are general methodologies applicable to this class of compounds.

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies used to characterize indole-propanoic acid derivatives. The data is presented in a structured format to facilitate understanding and application in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1H-Indole-3-propanoic acid.

Table 1: ¹H NMR Spectroscopic Data of 1H-Indole-3-propanoic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.71 | d | 1H | Ar-H |

| 7.49 | d | 1H | Ar-H |

| 7.24 | t | 1H | Ar-H |

| 7.20 | s | 1H | Ar-H (indole C2-H) |

| 7.16 | t | 1H | Ar-H |

| 3.03 | t | 2H | -CH₂-COOH |

| 2.57 | t | 2H | Ar-CH₂- |

Solvent: H₂O, Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of 1H-Indole-3-propanoic acid

| Chemical Shift (δ) ppm | Assignment |

| 174.0 | C=O (Carboxylic Acid) |

| 136.4 | Aromatic C |

| 127.2 | Aromatic C |

| 122.1 | Aromatic C |

| 121.4 | Aromatic C |

| 119.3 | Aromatic C |

| 118.8 | Aromatic C |

| 114.2 | Aromatic C |

| 111.4 | Aromatic C |

| 34.5 | -CH₂-COOH |

| 24.8 | Ar-CH₂- |

Solvent: Not specified

Table 3: Infrared (IR) Spectroscopy Peak List for 1H-Indole-3-propanoic acid

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3300-2500 | O-H stretch (broad, characteristic of carboxylic acid dimers) |

| ~3000 | C-H stretch (aromatic and aliphatic) |

| 1725-1700 | C=O stretch (carbonyl of carboxylic acid) |

Note: The IR spectrum of carboxylic acids typically shows a very broad O-H stretching band due to hydrogen bonding.[2]

Table 4: Mass Spectrometry (MS) Data for 1H-Indole-3-propanoic acid

| m/z | Relative Intensity (%) | Proposed Fragment |

| 189.0 | 24.10 | [M]⁺ (Molecular Ion) |

| 130.0 | 99.99 | [M - COOH - H]⁺ |

| 131.0 | 9.70 | [M - COOH]⁺ |

| 115.0 | 5.50 | |

| 77.0 | 6.20 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)[1]

Detailed Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR of N-Substituted Amino Acids

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is around 4-5 cm.

-

If the solution contains solid particles, it should be filtered through a small cotton plug in the pipette.

-

-

Data Acquisition:

-

The NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.

-

For ¹H NMR, a standard pulse program is used. For quantitative measurements, a sufficient relaxation delay (e.g., 5 times the longest T1) should be set.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm.

-

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR of Solid Organic Compounds (Thin Film Method) [3]

-

Sample Preparation:

-

Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[3]

-

Place a single, clean infrared-transparent salt plate (e.g., NaCl or KBr) on a clean surface.[3]

-

Using a pipette, drop a small amount of the solution onto the center of the salt plate.[3]

-

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[3]

-

-

Data Acquisition:

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample holder.

-

Acquire the spectrum of the sample. The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

2.3 Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrometry of Organic Acids

-

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.[4]

-

Dilute the stock solution to a final concentration of around 1-10 µg/mL with the same solvent or a mixture compatible with the LC-MS system (e.g., methanol/water with 0.1% formic acid).[4][5]

-

Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.[6]

-

-

Data Acquisition:

-

The sample solution is introduced into the ESI source of the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system.

-

The analysis is performed in either positive or negative ion mode. For carboxylic acids, negative ion mode ([M-H]⁻) is often preferred.[6][7]

-

The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions detected.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

- 1. 1H-Indole-3-propanoic acid | C11H11NO2 | CID 3744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. docbrown.info [docbrown.info]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note and Protocols for the Enantioselective Synthesis of (S)-2-(1H-Indol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(1H-Indol-1-yl)propanoic acid is a chiral molecule of interest in medicinal chemistry and drug development. Its enantioselective synthesis is crucial for the investigation of its biological activity and for the development of stereochemically pure pharmaceuticals. This document outlines a proposed protocol for the enantioselective synthesis of this compound via a copper-catalyzed N-alkylation of indole with an ester of 2-bromopropanoic acid, followed by hydrolysis. While a specific, validated protocol for this exact molecule is not extensively reported, the presented methodology is based on established principles of asymmetric catalysis in indole chemistry. The protocol is intended to serve as a starting point for further optimization and development.

Introduction

The indole nucleus is a privileged scaffold in a vast number of pharmaceuticals and biologically active compounds. The introduction of a chiral center at the N-1 position of the indole ring can significantly influence the pharmacological profile of a molecule. The enantioselective synthesis of N-alkylated indoles, however, presents a challenge due to the competing nucleophilicity of the C-3 position. Various catalytic systems have been developed to address this challenge, employing chiral ligands to induce stereoselectivity. This application note details a proposed two-step synthesis for this compound, leveraging a chiral copper catalyst for the key N-alkylation step.

Proposed Synthetic Pathway

The proposed synthesis involves two main steps:

-

Enantioselective N-alkylation: A copper-catalyzed reaction between indole and ethyl 2-bromopropanoate in the presence of a chiral ligand to stereoselectively form ethyl (S)-2-(1H-indol-1-yl)propanoate.

-

Hydrolysis: The subsequent hydrolysis of the ester to yield the desired this compound.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Protocol 1: Enantioselective Synthesis of Ethyl (S)-2-(1H-indol-1-yl)propanoate

This protocol is a proposed method and may require optimization.

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add CuI (5 mol%), a chiral phosphine ligand (e.g., (R)-BINAP, 6 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv.).

-

Reaction Setup: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the flask. Stir the mixture at room temperature for 30 minutes.

-

Addition of Reactants: Add indole (1.0 equiv.) to the catalyst mixture. Subsequently, add ethyl 2-bromopropanoate (1.2 equiv.) dropwise to the reaction mixture at the desired temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford ethyl (S)-2-(1H-indol-1-yl)propanoate.

-

Chiral Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Protocol 2: Hydrolysis of Ethyl (S)-2-(1H-indol-1-yl)propanoate

-

Reaction Setup: Dissolve the purified ethyl (S)-2-(1H-indol-1-yl)propanoate (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water.

-

Addition of Base: Add lithium hydroxide (LiOH, 2.0-3.0 equiv.) to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is completely consumed.

-

Work-up: Acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

Data Presentation

The following table summarizes the results from various enantioselective N-alkylation reactions of indoles reported in the literature, providing a comparative context for the proposed synthesis.

| Catalyst/Ligand System | Electrophile | Nucleophile | Yield (%) | ee (%) | Reference |

| Dinuclear Zinc-ProPhenol | Aldimine | Indole | up to 86 | up to 99.5 | [1] |

| Ni-catalyst / Chiral Ligand | Aryl bromide | N-indolyl-alkene | up to 91 | up to 97 | [2][3] |

| Pd(OAc)₂ / Chiral Ligand | Alkenol | Indole | 32-75 | 88-96 | [4][5] |

| CuH / DTBM-SEGPHOS | N-(Benzoyloxy)indole | Styrene | 85 | 91 | [6] |

| Chiral Phosphoric Acid | N-acyl ketimine | Indole | 50-79 | up to 98 | [7] |

Discussion

The successful enantioselective synthesis of this compound hinges on the judicious choice of the chiral catalyst and reaction conditions for the N-alkylation step. The literature suggests that copper-based catalytic systems with chiral phosphine ligands are effective for related transformations. Optimization of parameters such as the copper source, ligand, base, solvent, and temperature will be critical to achieving high yield and enantioselectivity for the proposed reaction. The subsequent hydrolysis is a standard transformation that is expected to proceed with high efficiency.

Conclusion

This document provides a detailed, albeit proposed, application note and protocol for the enantioselective synthesis of this compound. The outlined copper-catalyzed N-alkylation strategy, followed by hydrolysis, offers a plausible route to this chiral molecule. The provided protocols and comparative data from the literature serve as a valuable resource for researchers and scientists in the field of drug discovery and development to initiate and guide their synthetic efforts. Further experimental validation and optimization are necessary to establish a robust and efficient synthesis.

References

- 1. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Enantioselective Catalytic Synthesis of N-alkylated Indoles [ouci.dntb.gov.ua]

- 4. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]